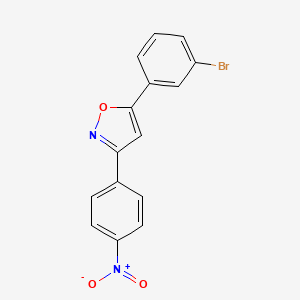
Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with bromophenyl and nitrophenyl groups. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of bases like K2CO3.
Major Products
Oxidation: Formation of 5-(3-Bromophenyl)-3-(4-aminophenyl)isoxazole.
Reduction: Formation of 5-(3-Phenyl)-3-(4-nitrophenyl)isoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and substituents.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(4-nitrophenyl)isoxazole: Lacks the bromine substituent.
5-(3-Bromophenyl)-3-phenylisoxazole: Lacks the nitro substituent.
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole: Has a chlorine substituent instead of bromine.
Uniqueness
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both bromine and nitro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
651021-74-8 |
|---|---|
Molecular Formula |
C15H9BrN2O3 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |
InChI Key |
UYFACXVCRJNPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
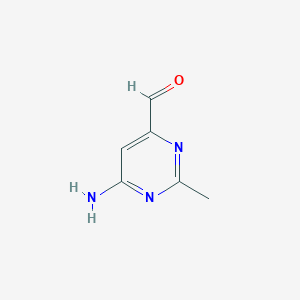
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
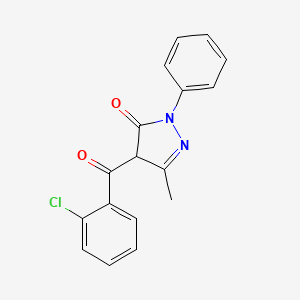
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
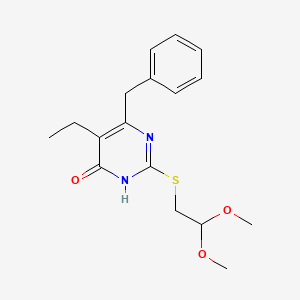
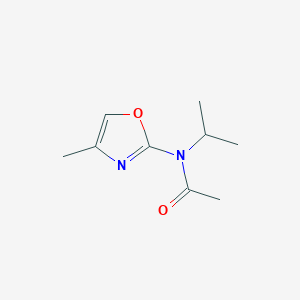

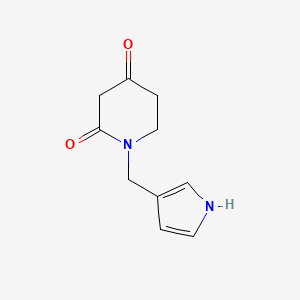

![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
